molecular formula C14H15N3O3S B8569499 Benzo[b]thiophene-2,7-dicarboxamide, 3-amino-4-(cyclobutyloxy)- CAS No. 840480-95-7

Benzo[b]thiophene-2,7-dicarboxamide, 3-amino-4-(cyclobutyloxy)-

Cat. No.: B8569499
CAS No.: 840480-95-7
M. Wt: 305.35 g/mol
InChI Key: UDNQYLPJOVTAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene-2,7-dicarboxamide, 3-amino-4-(cyclobutyloxy)- is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[b]thiophene-2,7-dicarboxamide, 3-amino-4-(cyclobutyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]thiophene-2,7-dicarboxamide, 3-amino-4-(cyclobutyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

840480-95-7

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

3-amino-4-cyclobutyloxy-1-benzothiophene-2,7-dicarboxamide

InChI

InChI=1S/C14H15N3O3S/c15-10-9-8(20-6-2-1-3-6)5-4-7(13(16)18)11(9)21-12(10)14(17)19/h4-6H,1-3,15H2,(H2,16,18)(H2,17,19)

InChI Key

UDNQYLPJOVTAFC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C3C(=C(SC3=C(C=C2)C(=O)N)C(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of the above benzoic acid intermediate (2.00 g, 8.50 mmol) in THF (20 mL) was added an ammonia solution (0.5M in 1,4-dioxane, 17.0 mL, 8.50 mmol), diisopropylethylamine (3.36 g, 26.0 mmol) and PyBOP (4.43 g, 8.50 mmol). The solution was stirred at room temperature overnight then 2-mercaptoacetamide (1.1 M in MeOH, 11.6 mL, 12.76 mmol) was added and the reaction was heated at 80° C. for 3 h. Sodium ethoxide (2.68 M in EtOH, 4.80 mL, 12.86 mmol) was added and the reaction continued for 4 h. After cooling to room temperature, the reaction was diluted with 2 N sodium hydroxide solution (100 mL). The precipitate formed was collected by filtration, washed with MeOH and dried in vacuo to give 3-amino-4-cyclobutoxy-benzo[b]thiophene-2,7-dicarboxylic acid diamide (0.850 g, 2.784 mmol, 32.7%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
4.43 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.